molecular formula C13H20N2O4S B5196410 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide

4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide

Cat. No.: B5196410
M. Wt: 300.38 g/mol
InChI Key: AZKKMUYAVLJOJG-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C13H20N2O4S. It is a derivative of benzenesulfonamide, featuring a nitro group and a methyl group on the benzene ring, as well as dipropylamino substituents. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of 4-methyl-N,N-dipropylbenzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature to ensure the nitration occurs at the desired position on the benzene ring.

Industrial Production Methods: . The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions to introduce new functional groups.

Major Products Formed:

  • Oxidation Products: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction Products: The reduction of the nitro group results in the formation of aniline derivatives.

  • Substitution Products: Substitution reactions can yield a variety of derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonamide moiety play crucial roles in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.

Comparison with Similar Compounds

4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: N,N-dimethylbenzenesulfonamide, 4-methyl-N,N-dipropylbenzenesulfonamide, and 3-nitro-N,N-dipropylbenzenesulfonamide.

  • Uniqueness: The presence of both the nitro group and the methyl group on the benzene ring, along with the dipropylamino substituents, distinguishes this compound from its analogs. These structural features contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)12-7-6-11(3)13(10-12)15(16)17/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKKMUYAVLJOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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